molecular formula C21H21ClN8O7 B14113198 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14113198
M. Wt: 532.9 g/mol
InChI Key: CPEPUCVYHUEVCQ-UHFFFAOYSA-N
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Description

5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a purine moiety, and a chlorophenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine and purine intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione include other pyrimidine and purine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities. Examples of similar compounds include:

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C21H21ClN8O7

Molecular Weight

532.9 g/mol

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H21ClN8O7/c1-27-15-14(16(32)24-20(27)35)30(8-11(31)9-37-12-6-4-10(22)5-7-12)19(23-15)26-25-13-17(33)28(2)21(36)29(3)18(13)34/h4-7,11,31,33H,8-9H2,1-3H3,(H,24,32,35)

InChI Key

CPEPUCVYHUEVCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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